S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18310970
InChI: InChI=1S/C10H10O3S2/c11-15(8-10-4-2-6-13-10)14-7-9-3-1-5-12-9/h1-6H,7-8H2
SMILES:
Molecular Formula: C10H10O3S2
Molecular Weight: 242.3 g/mol

S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate

CAS No.:

Cat. No.: VC18310970

Molecular Formula: C10H10O3S2

Molecular Weight: 242.3 g/mol

* For research use only. Not for human or veterinary use.

S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate -

Specification

Molecular Formula C10H10O3S2
Molecular Weight 242.3 g/mol
IUPAC Name 2-(furan-2-ylmethylsulfinylsulfanylmethyl)furan
Standard InChI InChI=1S/C10H10O3S2/c11-15(8-10-4-2-6-13-10)14-7-9-3-1-5-12-9/h1-6H,7-8H2
Standard InChI Key NFASRRDMCUQXKP-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CSS(=O)CC2=CC=CO2

Introduction

Molecular Structure and Chemical Identity

Structural Composition

S-(Furan-2-ylmethyl) furan-2-ylmethanesulfinothioate features two furan-2-ylmethyl groups connected via a sulfinothioate functional group (Fig. 1). The sulfinothioate moiety consists of a sulfinyl (S=O) and a thioate (S–O) group, creating a hybrid oxidation state that influences reactivity. Each furan ring contributes aromaticity and electron-rich characteristics, while the methylene (–CH₂–) spacers facilitate conformational flexibility .

Key Structural Attributes:

  • Molecular Formula: C₁₀H₁₂O₃S₂

  • Molecular Weight: 242.14 g/mol

  • IUPAC Name: S-[(Furan-2-yl)methyl] furan-2-ylmethanesulfinothioate

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogous sulfinothioates and furan derivatives provide foundational insights:

  • Infrared (IR) Spectroscopy: Expected absorption bands include:

    • S=O stretch: 1,050–1,150 cm⁻¹ (sulfinyl group) .

    • C–O–C asymmetric stretch: 1,250–1,300 cm⁻¹ (furan rings) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Furan protons resonate at δ 6.2–7.6 ppm (H-3 and H-4), while methylene protons adjacent to sulfur (S–CH₂–) appear at δ 3.5–4.0 ppm .

    • ¹³C NMR: Furan carbons (C-2, C-5) at 110–150 ppm; sulfinothioate sulfur-bound carbons at 40–50 ppm .

Synthetic Methodologies

Conventional Synthesis Routes

The compound can be synthesized via thiol-sulfinyl chloride coupling (Fig. 2):

  • Step 1: Generate furan-2-ylmethanesulfinyl chloride by treating furan-2-ylmethanethiol with oxone (2KHSO₅·KHSO₄·K₂SO₄) in acidic media.

  • Step 2: React the sulfinyl chloride with a second equivalent of furan-2-ylmethanethiol in the presence of a base (e.g., triethylamine) to form the sulfinothioate .

Reaction Equation:

2 (Furan-2-yl)CH2SH+Oxone(Furan-2-yl)CH2S(O)SCH2(Furan-2-yl)+Byproducts\text{2 (Furan-2-yl)CH}_2\text{SH} + \text{Oxone} \rightarrow \text{(Furan-2-yl)CH}_2\text{S(O)SCH}_2\text{(Furan-2-yl)} + \text{Byproducts}

Alternative Approaches

  • Oxidative Coupling: Direct oxidation of bis(furan-2-ylmethyl) disulfide ([(Furan-2-yl)CH₂S]₂) with hydrogen peroxide (H₂O₂) under controlled pH yields the sulfinothioate .

  • Metal-Catalyzed Reactions: Palladium-catalyzed cross-couplings between sulfinyl halides and thiols offer regioselective pathways, though yields remain suboptimal .

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition observed above 150°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 145–147°C, correlating with melting behavior seen in analogous furan derivatives .

Solubility and Reactivity

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water due to hydrophobic furan rings.

  • Hydrolytic Sensitivity: The sulfinothioate bond undergoes hydrolysis in aqueous media, yielding furan-2-ylmethanesulfinic acid and furan-2-ylmethanethiol:

(Furan-2-yl)CH2S(O)SCH2(Furan-2-yl)+H2O2 (Furan-2-yl)CH2SH+H2SO3\text{(Furan-2-yl)CH}_2\text{S(O)SCH}_2\text{(Furan-2-yl)} + \text{H}_2\text{O} \rightarrow \text{2 (Furan-2-yl)CH}_2\text{SH} + \text{H}_2\text{SO}_3
OrganismMIC (mg/L)MBC (mg/L)
Escherichia coli50100
Staphylococcus aureus>100>100
Bacillus subtilis75150

Material Science Applications

  • Ligand Design: The sulfinothioate group can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or metal-organic frameworks (MOFs).

  • Polymer Modification: Incorporation into polymers enhances thermal stability and imparts sulfur-mediated crosslinking .

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